molecular formula C10H6BrN3 B8344013 1-(2-Bromo-4-cyanophenyl)imidazole

1-(2-Bromo-4-cyanophenyl)imidazole

Cat. No. B8344013
M. Wt: 248.08 g/mol
InChI Key: CHIKGZXBSHFSDU-UHFFFAOYSA-N
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Patent
US08877937B2

Procedure details

3-Bromo-4-fluorobenzonitrile (10.0 g, 50 mmol, 1 eq) and imidazole (5.1 g, 75 mmol, 1.5 eq) are dissolved in dimethylformamide (100 ml) and carefully admixed with sodium hydride (60% in mineral oil, 3.0 g, 75 mmol, 1.5 eq) under nitrogen at room temperature. The mixture is stirred at 100° C. for 4 hours. After cooling to room temperature, water (10 ml) is added and the mixture is evaporated to dryness. The residue is washed with water and petroleum ether and purified by column chromatography (silica gel, methyl tert-butyl ether/ethyl acetate gradient).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[C:5]#[N:6].[NH:11]1[CH:15]=[CH:14][N:13]=[CH:12]1.[H-].[Na+].O>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]([C:5]#[N:6])[CH:7]=[CH:8][C:9]=1[N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1F
Name
Quantity
5.1 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness
WASH
Type
WASH
Details
The residue is washed with water and petroleum ether
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, methyl tert-butyl ether/ethyl acetate gradient)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC1=C(C=CC(=C1)C#N)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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